Hafnium(IV) Trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

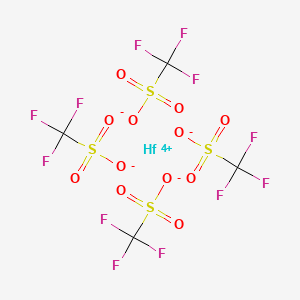

Hafnium(IV) Trifluoromethanesulfonate, also known as Hafnium Trifluoromethanesulfonate or Hafnium (IV) triflate, is a chemical compound with the formula Hf(OSO2CF3)4 . This compound is used as a catalyst in various chemical reactions .

Target of Action

The primary target of this compound is the reactants in the chemical reactions it catalyzes. As a Lewis acid, it interacts with electron-rich species, facilitating various types of reactions .

Mode of Action

This compound acts as a strong Lewis acid due to the strong electron-withdrawing nature of the four triflate groups . This makes it an effective catalyst for electrophilic aromatic substitution and nucleophilic substitution reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the Friedel-Crafts acylation or alkylation reactions . These reactions are important synthetic methodologies to introduce carbonyl or alkyl groups onto aromatic compounds .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, it has been used to catalyze the Friedel-Crafts acylation, achieving excellent yield between arenes and acid anhydrides .

Biochemical Analysis

. .

Biochemical Properties

Hafnium(IV) Trifluoromethanesulfonate is a stronger Lewis acid than its typical precursor hafnium tetrachloride . It is used as a catalyst in electrophilic aromatic substitution and nucleophilic substitution reactions

Molecular Mechanism

This compound acts as a catalyst in various chemical reactions . Its mechanism of action involves the strong electron-withdrawing nature of the four triflate groups, which makes it a great Lewis acid

Preparation Methods

Hafnium(IV) trifluoromethanesulfonate was first synthesized by the Kobayashi group in 1995. The synthesis involves the reaction of hafnium tetrachloride with trifluoromethanesulfonic acid . The reaction conditions are typically mild, and the product is obtained as a stable solid. The compound is commercially available and can be synthesized on an industrial scale using similar methods .

Chemical Reactions Analysis

Hafnium(IV) trifluoromethanesulfonate is a versatile catalyst that participates in various types of chemical reactions, including:

Electrophilic Substitution Reactions:

Aminomethylation Reactions: It is used in the aminomethylation of electron-rich aromatics with N-silyl-N,O-acetals.

Prins-Type Cyclization Reactions: It catalyzes the cyclization of compounds to form cyclic ethers.

Polycondensation Reactions: It is involved in the direct polycondensation of lactic acid.

Common reagents used in these reactions include acid anhydrides, alkyl chlorides, and N-silyl-N,O-acetals. The major products formed are typically substituted aromatic compounds, cyclic ethers, and polyesters .

Scientific Research Applications

Hafnium(IV) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions and aminomethylation reactions

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant.

Comparison with Similar Compounds

Hafnium(IV) trifluoromethanesulfonate is often compared with other metal triflates such as:

- Titanium(IV) trifluoromethanesulfonate

- Zirconium(IV) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

Among these, this compound is noted for its stronger Lewis acidity and greater catalytic efficiency in certain reactions . Its unique combination of stability and reactivity makes it a preferred choice in many synthetic applications .

Properties

CAS No. |

161337-67-3 |

|---|---|

Molecular Formula |

C4F12HfO12S4-4 |

Molecular Weight |

774.8 g/mol |

IUPAC Name |

hafnium;trifluoromethanesulfonate |

InChI |

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4 |

InChI Key |

RRLMUTYDJNTJIU-UHFFFAOYSA-J |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3020432.png)